1,2-Dihydroacenaphthylen-5-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dihydroacenaphthylen-5-yl acetate is an organic compound with the molecular formula C14H12O2. It is a derivative of acenaphthene, a polycyclic aromatic hydrocarbon.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dihydroacenaphthylen-5-yl acetate can be synthesized through several methods. One common approach involves the acetylation of 1,2-dihydroacenaphthylene using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1,2-Dihydroacenaphthylen-5-yl acetate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the acetate group, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Acenaphthenequinone derivatives.
Reduction: 1,2-Dihydroacenaphthylen-5-ol.
Substitution: Functionalized acenaphthene derivatives.
Scientific Research Applications
1,2-Dihydroacenaphthylen-5-yl acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2-dihydroacenaphthylen-5-yl acetate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Similar Compounds
Acenaphthene: The parent compound of 1,2-dihydroacenaphthylen-5-yl acetate, used in the synthesis of various derivatives.
Acenaphthenequinone: An oxidized form of acenaphthene, known for its use in organic synthesis.
1,2-Dihydroacenaphthylen-5-ol:
Uniqueness
This compound is unique due to its specific functional group (acetate) and its ability to undergo a variety of chemical reactions. This versatility makes it a valuable intermediate in the synthesis of more complex molecules and materials .
Properties
CAS No. |
92253-99-1 |
---|---|
Molecular Formula |
C14H12O2 |
Molecular Weight |
212.24 g/mol |
IUPAC Name |
1,2-dihydroacenaphthylen-5-yl acetate |
InChI |
InChI=1S/C14H12O2/c1-9(15)16-13-8-7-11-6-5-10-3-2-4-12(13)14(10)11/h2-4,7-8H,5-6H2,1H3 |
InChI Key |
XTUDZNCYMAXCDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C2CCC3=C2C1=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.